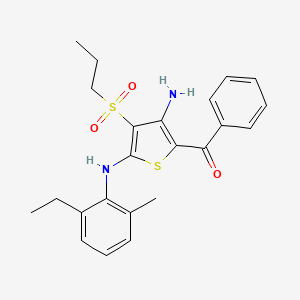
5-BENZOYL-N2-(2-ETHYL-6-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BENZOYL-N2-(2-ETHYL-6-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-N2-(2-ETHYL-6-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The starting materials might include benzoyl chloride, 2-ethyl-6-methylphenylamine, propane-1-sulfonyl chloride, and thiophene-2,4-diamine. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the benzoyl or sulfonyl groups, leading to the formation of corresponding alcohols or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogens, alkyl groups, or nitro groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, thiophene derivatives are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. This compound might be investigated for similar activities.
Medicine
Pharmaceutical research might explore this compound for its potential therapeutic effects. Thiophene derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers, dyes, and electronic components, due to its aromatic and functional properties.
作用機序
The mechanism of action of 5-BENZOYL-N2-(2-ETHYL-6-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE would depend on its specific interactions with molecular targets. These might include enzymes, receptors, or other proteins. The compound could exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.
類似化合物との比較
Similar Compounds
Thiophene-2,4-diamine: A simpler thiophene derivative with similar core structure.
Benzoylthiophene: Another thiophene derivative with a benzoyl group.
Sulfonylthiophene: Thiophene derivative with a sulfonyl group.
Uniqueness
What sets 5-BENZOYL-N2-(2-ETHYL-6-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE apart is the combination of its functional groups, which might confer unique chemical and biological properties. The presence of benzoyl, ethyl, methyl, and sulfonyl groups in a single molecule allows for diverse interactions and applications.
特性
IUPAC Name |
[3-amino-5-(2-ethyl-6-methylanilino)-4-propylsulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-4-14-30(27,28)22-18(24)21(20(26)17-11-7-6-8-12-17)29-23(22)25-19-15(3)10-9-13-16(19)5-2/h6-13,25H,4-5,14,24H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXTGQLXGFIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=C(C=CC=C3CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2889515.png)
![Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2889517.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2889519.png)
![(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2889520.png)
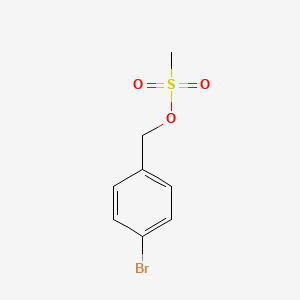
![2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2889525.png)
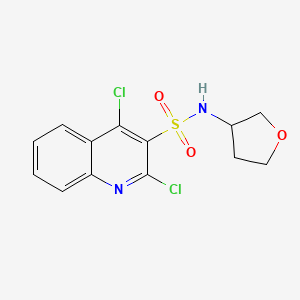
![N-[(2,6-DIFLUOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE](/img/structure/B2889528.png)
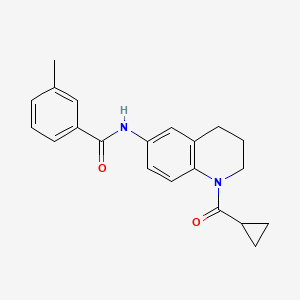
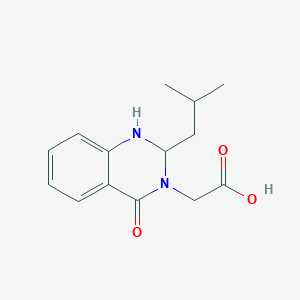


![6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2889536.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2889537.png)
